(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone

Vue d'ensemble

Description

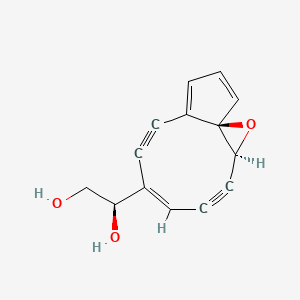

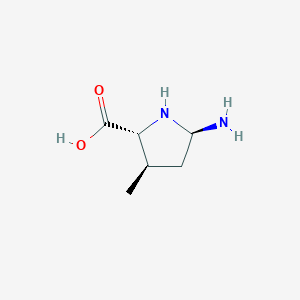

(3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE est un composé organique appartenant à la classe des benzophénones. Ces composés contiennent une cétone liée à deux groupes phényle. La formule chimique de ce composé est C₁₃H₉NO₅, et sa masse moléculaire est de 259,2143 g/mol . Les benzophénones sont connues pour leurs applications diverses dans divers domaines, notamment les produits pharmaceutiques, les cosmétiques et les procédés industriels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la (3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE implique généralement la nitration d'un dérivé de la benzophénone. Les conditions de réaction comprennent souvent l'utilisation d'acide nitrique concentré et d'acide sulfurique comme agents nitrants. Le processus nécessite un contrôle minutieux de la température et du temps de réaction pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production de (3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE peut impliquer des réacteurs de nitration à grande échelle équipés de systèmes de contrôle de la température. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et la sécurité du processus. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final avec les spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

(3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino, conduisant à la formation de dérivés aminophényle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H₂) en présence d'un catalyseur (par exemple, palladium sur carbone) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés aminophényle.

Substitution : Diverses benzophénones substituées en fonction de l'électrophile utilisé.

Applications de la recherche scientifique

(3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et antioxydantes.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de (3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il peut inhiber des enzymes spécifiques ou interagir avec des récepteurs cellulaires, conduisant à des changements dans les processus cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .

Applications De Recherche Scientifique

(3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (3,4-DIHYDROXY-2-NITROPHENYL)(PHENYL)METHANONE involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Composés similaires

(3,4-DIHYDROXY-5-NITROPHÉNYL)(2-FLUOROPHÉNYL)MÉTHANONE : Structure similaire avec un atome de fluor sur l'un des cycles phényle.

(4-NITROPHÉNYL)(PHÉNYL)MÉTHANONE : Manque les groupes dihydroxy présents dans (3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE.

Unicité

(3,4-DIHYDROXY-2-NITROPHÉNYL)(PHÉNYL)MÉTHANONE est unique en raison de la présence de groupes dihydroxy et nitro sur le cycle phényle. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications .

Propriétés

Formule moléculaire |

C13H9NO5 |

|---|---|

Poids moléculaire |

259.21 g/mol |

Nom IUPAC |

(3,4-dihydroxy-2-nitrophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H9NO5/c15-10-7-6-9(11(13(10)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H |

Clé InChI |

ICLKAUQIPVFHOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |

Synonymes |

3,4-dihydroxy-2-nitrobenzophenone BIA 8-176 BIA-8-176 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

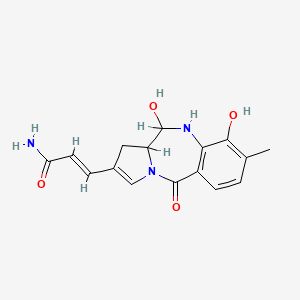

![8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1237816.png)

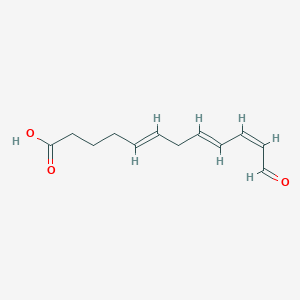

![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)

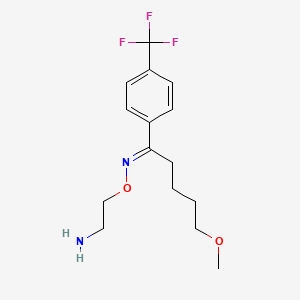

![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)